1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-oxo-3-phenylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-32-18-13-11-17(12-14-18)27-22(29)15-21(24(27)31)33-25-26-20-10-6-5-9-19(20)23(30)28(25)16-7-3-2-4-8-16/h2-14,21H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHBFQAUZBJUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-3-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrrolidine ring, a quinazoline moiety, and a methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 378.43 g/mol. The presence of the methoxy group is significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
A study demonstrated that related quinazoline derivatives effectively inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis via the mitochondrial pathway. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Inhibitory effects on cyclooxygenase (COX) enzymes are critical for reducing inflammation. A related compound was tested for COX-2 inhibitory activity, showing promising results in reducing inflammatory markers in vitro .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Interference with key signaling pathways (e.g., PI3K/Akt and MAPK) can contribute to its anticancer effects.
Case Studies
Several studies have reported on the biological activities of related compounds:
- Quinazoline Derivatives : A study found that specific quinazoline derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
- Methoxy Substituents : The presence of methoxy groups in phenyl rings has been associated with enhanced lipophilicity and increased cellular uptake, contributing to improved efficacy against various diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s sulfanyl group differs from the sulfinyl groups in fipronil and ethiprole, which are critical for their insecticidal activity .
- Unlike pyrazon (a pyridazinone herbicide), the target compound’s quinazolinone-pyrrolidine hybrid may confer distinct steric or electronic properties, possibly influencing target selectivity .
Pharmacological and Toxicological Comparisons
Table 2: Hypothetical Pharmacokinetic and Efficacy Profiles
*Hypothetical data for illustrative purposes.
Analysis :
- A steeper dose-response slope (3.2) implies a narrower effective dose range compared to pyrazon, which may reflect stronger receptor cooperativity or reduced metabolic degradation .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling substituted phenyl derivatives with pyrrolidine-2,5-dione precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Base catalysts (e.g., K₂CO₃) or transition metals may accelerate thiolation or cyclization steps .
- Temperature : Reactions often require controlled heating (60–100°C) to avoid side products .
Q. Example Optimization Table :
| Step | Reactants | Conditions (Solvent, Temp, Catalyst) | Yield (%) |
|---|---|---|---|
| Thiolation | 4-Methoxyphenylamine, Quinazolinone derivative | DMF, 80°C, K₂CO₃ | 66–82% |
| Cyclization | Intermediate, Maleic anhydride | Acetic acid, reflux | 71–85% |
Q. What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 3.75 ppm for methoxy groups) .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., β-sheet packing in crystal lattices) .
Q. How can researchers assess the compound’s potential biological activity?
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based protocols .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for neurological targets) .
- Computational Docking : Predict binding affinity to targets like quinazoline-binding enzymes (e.g., DHFR) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data?
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
- Assay Standardization : Compare results under identical conditions (pH, temperature, cell lines) .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., triazole-pyrrolidine hybrids) .
Q. What strategies are recommended for studying the compound’s stability under varying conditions?
Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically investigated?
- Kinetic Studies : Track reaction rates with thiols or amines using stopped-flow spectroscopy .
- Computational Modeling : Apply DFT to predict sites for electrophilic attack (e.g., sulfur atoms in thiol groups) .
- Product Isolation : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate adducts .
Q. What methodologies are effective for real-time monitoring of its reactions?
Q. How can crystallography resolve ambiguities in stereochemical configuration?
- Single-Crystal X-ray Diffraction : Refine torsion angles and hydrogen-bonding networks (e.g., P2₁/n space group) .
- Challenge : Crystallizing sulfanyl-containing compounds may require slow evaporation in DMSO/water mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
